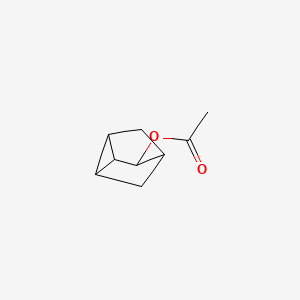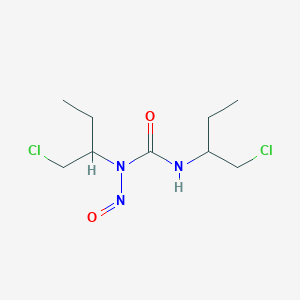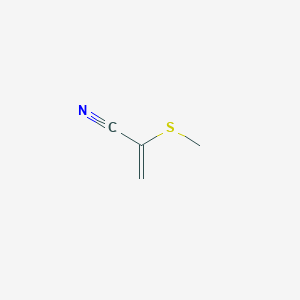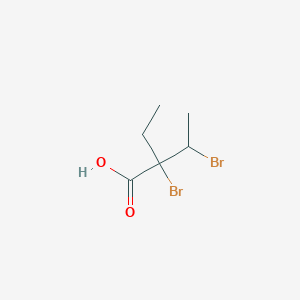
2,3-Dibromo-2-ethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-2-ethylbutanoic acid is an organic compound with the molecular formula C6H10Br2O2. It is a derivative of butanoic acid, where two bromine atoms are attached to the second and third carbon atoms, and an ethyl group is attached to the second carbon atom. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-2-ethylbutanoic acid typically involves the bromination of 2-ethylbutanoic acid. One common method is the addition of bromine to the double bond of 2-ethylbutenoic acid in the presence of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the exothermic nature of the bromination process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the bromination reaction can be precisely controlled. This method ensures high yield and purity of the product, which is essential for its applications in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-2-ethylbutanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia are commonly used.
Elimination: Strong bases such as potassium tert-butoxide are used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products Formed
Substitution: Formation of 2-ethylbutanoic acid derivatives.
Elimination: Formation of 2-ethylbutenoic acid.
Oxidation: Formation of dibromo derivatives with higher oxidation states.
Reduction: Formation of debrominated butanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-2-ethylbutanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-2-ethylbutanoic acid involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound highly reactive in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2-ethylbutanoic acid
- 2,3-Dibromobutanoic acid
- 2-Bromo-2-ethylbutanoic acid
Uniqueness
2,3-Dibromo-2-ethylbutanoic acid is unique due to the presence of two bromine atoms on adjacent carbon atoms, which significantly influences its reactivity and chemical behavior. This makes it distinct from other similar compounds that may have different substitution patterns or fewer bromine atoms.
Eigenschaften
CAS-Nummer |
6335-72-4 |
|---|---|
Molekularformel |
C6H10Br2O2 |
Molekulargewicht |
273.95 g/mol |
IUPAC-Name |
2,3-dibromo-2-ethylbutanoic acid |
InChI |
InChI=1S/C6H10Br2O2/c1-3-6(8,4(2)7)5(9)10/h4H,3H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
BJIXPDUJLORJJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C)Br)(C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



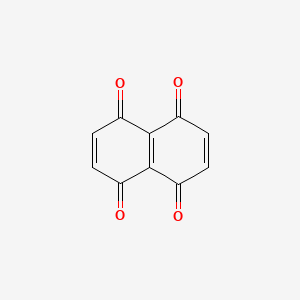
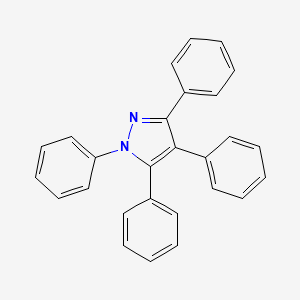
![Spiro[2.2]pentane, methylene-](/img/structure/B14721125.png)

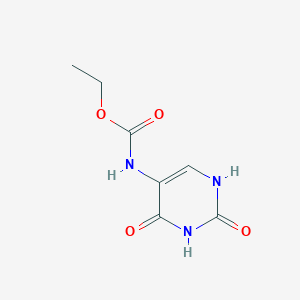
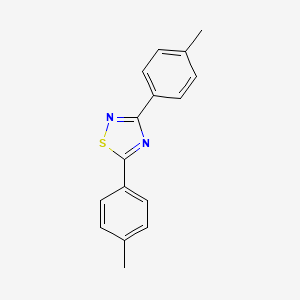
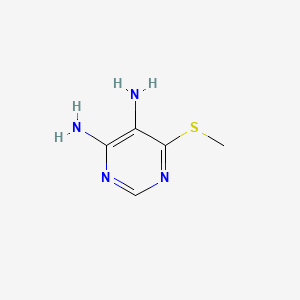
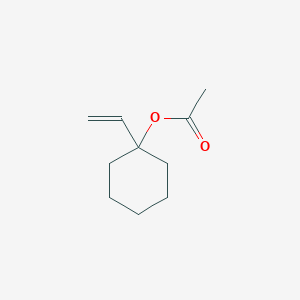
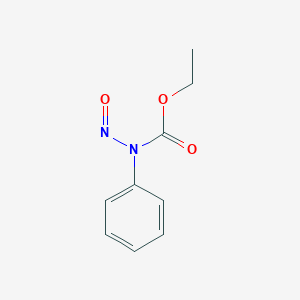
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
